MI-1061
Overview
Description
MI-1061 is a potent, orally bioavailable, and chemically stable inhibitor of the interaction between MDM2 and p53 proteins. This compound has shown significant potential in activating p53 and inducing apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MI-1061 involves the use of spirooxindole scaffolds, which are known for their unique three-dimensional structures and bioactivity. The synthetic route typically includes the formation of a spirooxindole core, followed by modifications to introduce various functional groups that enhance the compound’s stability and binding affinity to MDM2 .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
MI-1061 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and activity.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can also affect the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced or reduced activity, depending on the specific reaction and conditions used .
Scientific Research Applications
MI-1061 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interaction between MDM2 and p53 proteins and to develop new inhibitors with improved properties.
Biology: Used to investigate the role of p53 in cell cycle regulation and apoptosis, providing insights into the mechanisms of cancer development and progression.
Medicine: Explored as a potential anticancer agent, with studies showing its ability to induce tumor regression in animal models.
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools for cancer treatment
Mechanism of Action
MI-1061 exerts its effects by binding to the MDM2 protein, thereby inhibiting its interaction with p53. This inhibition leads to the activation of p53, which in turn induces apoptosis in cancer cells. The molecular targets involved in this process include the MDM2 binding site and the p53 activation pathway .
Comparison with Similar Compounds
Similar Compounds
SAR405838: Another MDM2 inhibitor with similar binding affinity but different pharmacokinetic properties.
APG-115: A small-molecule inhibitor targeting the MDM2-p53 interaction, currently undergoing clinical trials.
RG7388: A potent MDM2 inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness of MI-1061
This compound stands out due to its excellent chemical stability, high binding affinity to MDM2, and significant antitumor activity in preclinical studies. Its unique spirooxindole scaffold provides a distinct three-dimensional structure that enhances its interaction with MDM2, making it a promising candidate for further development .
Properties
InChI |
InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m0/s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDSEXPFIMKDMF-LOLKONATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Cl2FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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